
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which are heterocyclic compounds containing an indole fused to a pyridine ring. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and human tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-carboline derivatives, including 2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of beta-carboline derivatives may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability .
化学反应分析
Types of Reactions
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the indole ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted derivatives
科学研究应用
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with DNA. These interactions lead to its diverse biological effects, including neuroprotection, anti-inflammation, and anticancer activities .
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
- 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid
- 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Uniqueness
2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
属性
CAS 编号 |
1039366-26-1 |
|---|---|
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-acetyl-1-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-3-4-9-15-17-13(12-7-5-6-8-14(12)19-17)10-16(18(22)23)20(15)11(2)21/h5-8,15-16,19H,3-4,9-10H2,1-2H3,(H,22,23) |
InChI 键 |
SCCFPAMTAIFDLY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C2=C(CC(N1C(=O)C)C(=O)O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
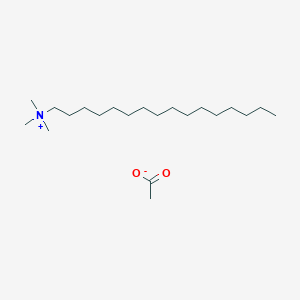
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)


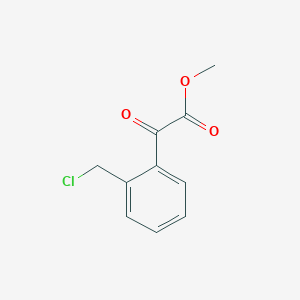
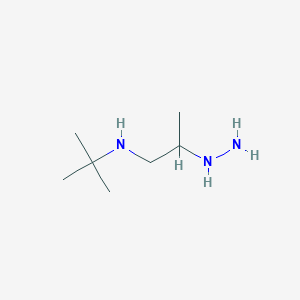
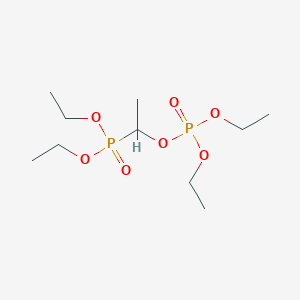


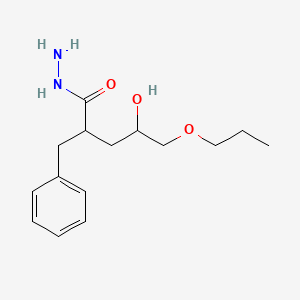
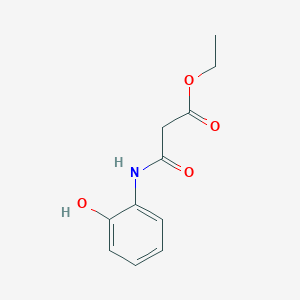

![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
